dAURK-4 hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

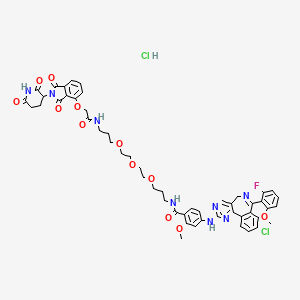

C52H53Cl2FN8O12 |

|---|---|

分子量 |

1071.9 g/mol |

IUPAC名 |

4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-N-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propyl]-2-methoxybenzamide;hydrochloride |

InChI |

InChI=1S/C52H52ClFN8O12.ClH/c1-69-39-9-4-8-37(54)45(39)47-36-25-31(53)11-13-33(36)46-30(27-57-47)28-58-52(61-46)59-32-12-14-34(41(26-32)70-2)48(65)56-18-6-20-72-22-24-73-23-21-71-19-5-17-55-43(64)29-74-40-10-3-7-35-44(40)51(68)62(50(35)67)38-15-16-42(63)60-49(38)66;/h3-4,7-14,25-26,28,38H,5-6,15-24,27,29H2,1-2H3,(H,55,64)(H,56,65)(H,58,59,61)(H,60,63,66);1H |

InChIキー |

TYHNXUIIJPLUJC-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)NCCCOCCOCCOCCCNC(=O)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)OC.Cl |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to dAURK-4 Hydrochloride: A Potent AURKA Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

dAURK-4 hydrochloride is a potent and selective proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Aurora Kinase A (AURKA). As a derivative of the known AURKA inhibitor Alisertib, this compound represents a novel therapeutic strategy with potential applications in oncology.[1] This bifunctional molecule hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of AURKA, a key regulator of mitosis. Overexpression of AURKA is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. The hydrochloride salt form of dAURK-4 is often utilized to enhance its water solubility and stability for research purposes.[1][2]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, effects on cellular signaling pathways, detailed experimental protocols for its evaluation, and a summary of its potential in vivo efficacy.

Physicochemical Properties

This compound is a complex molecule comprising three key components: a ligand that binds to the target protein (AURKA), a linker, and a ligand that recruits an E3 ubiquitin ligase.[3]

| Property | Value | Reference |

| Molecular Formula | C₅₂H₅₃Cl₂FN₈O₁₂ | [4] |

| Molecular Weight | 1071.93 g/mol | [4] |

| Appearance | White to off-white powder | - |

| Solubility | Soluble in DMSO | [4] |

Mechanism of Action

As a PROTAC, this compound functions by inducing the selective degradation of AURKA. The molecule's Alisertib component binds to AURKA, while its thalidomide-based E3 ligase ligand recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] This proximity induces the formation of a ternary complex between AURKA, this compound, and the E3 ligase. This complex facilitates the ubiquitination of AURKA, marking it for degradation by the 26S proteasome. This event-driven mechanism allows a single molecule of this compound to trigger the degradation of multiple AURKA protein molecules.

Signaling Pathways

The degradation of AURKA by this compound is expected to impact downstream signaling pathways regulated by AURKA. Based on studies with its parent compound, Alisertib, the primary pathways affected include the p38 MAPK and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation, survival, and apoptosis.

Quantitative Data

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, data from vendor information and studies on other Alisertib-based PROTACs provide valuable insights into its potential potency.

| Compound | Target | Assay | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (µM) | Reference |

| dAURK-4 | AURKA | Degradation | - | 125-1000 (dose-dependent degradation) | - | - | [5] |

| JB170 (Alisertib-based) | AURKA | Degradation | MV4-11 | 28 | >90 | - | [6] |

| SK2188 (MK-5108-based) | AURKA | Degradation | NGP | <10 | >90 | 0.0319 | [7] |

| Alisertib | AURKA | Cell Viability | Hep3B | - | - | 46.8 (24h), 28.0 (48h) | [8] |

| Alisertib | AURKA | Cell Viability | SKOV3 | - | - | 1.2 | [9] |

Experimental Protocols

AURKA Degradation Assay (Western Blot)

This protocol outlines the steps to assess the degradation of AURKA in cancer cells following treatment with this compound.

Detailed Methodology: [10]

-

Cell Culture and Treatment: Plate cancer cell lines (e.g., MV4-11) at an appropriate density in 6-well plates. After 24 hours, treat the cells with various concentrations of this compound (e.g., 10, 100, 1000 nM) for the desired time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).

-

Lysate Preparation: Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris gel and transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against AURKA overnight at 4°C. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) for 1 hour at room temperature. A loading control, such as an anti-GAPDH or anti-β-actin antibody, should be used to ensure equal protein loading.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify the band intensities using densitometry software.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of this compound on the metabolic activity and proliferation of cancer cells.

Detailed Methodology: [11]

-

Cell Seeding: Seed cancer cells (e.g., OVCAR3, SKOV3) into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound for 24 and 48 hours.

-

MTT Incubation: Following treatment, add 20 µL of MTT solution (0.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

-

Data Analysis: Normalize the cell viability to untreated control wells (set to 100%) and calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vivo Efficacy

Representative In Vivo Study Design (Xenograft Model): [12][13]

-

Animal Model: Utilize immunodeficient mice (e.g., SCID or NSG mice).

-

Tumor Implantation: Subcutaneously inject human cancer cells (e.g., Kaposi's sarcoma or colon cancer cells) to establish tumors.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal or oral routes) at various doses and schedules. The control group receives a vehicle.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised and weighed.

-

Analysis: Compare the tumor growth inhibition between the treated and control groups to evaluate the in vivo efficacy of the compound.

Synthesis

The synthesis of this compound, an Alisertib-based PROTAC, generally involves a multi-step process. A common strategy is the solid-phase synthesis of thalidomide-based PROTACs. This involves attaching a thalidomide (B1683933) derivative with a linker to a solid support resin, followed by the coupling of the "warhead" molecule, in this case, an Alisertib derivative.[14] The final product is then cleaved from the resin and purified.[15][16]

Conclusion

This compound is a promising AURKA-targeting PROTAC with the potential for potent and selective degradation of its target protein. Its mechanism of action offers a distinct advantage over traditional kinase inhibitors by enabling a catalytic and sustained response. Further investigation into its quantitative biological activity, in vivo efficacy, and safety profile is warranted to fully elucidate its therapeutic potential in the treatment of cancers with AURKA dysregulation. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring this novel therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. researchgate.net [researchgate.net]

- 4. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]

- 5. graphviz.org [graphviz.org]

- 6. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. A proteomics-based investigation on the anticancer activity of alisertib, an Aurora kinase A inhibitor, in hepatocellular carcinoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dspace.library.uu.nl [dspace.library.uu.nl]

- 11. researchgate.net [researchgate.net]

- 12. Property-based optimisation of PROTACs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Drug: Alisertib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 14. benchchem.com [benchchem.com]

- 15. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Unveiling the Mechanism of dAURK-4 Hydrochloride: A Technical Guide to a Potent Aurora A Kinase Degrader

For Immediate Release

Boston, MA – December 12, 2025 – In the rapidly evolving landscape of targeted protein degradation, dAURK-4 hydrochloride has emerged as a significant tool for researchers in oncology and cell biology. This in-depth technical guide provides a comprehensive overview of the core mechanism of action of this compound, a potent and selective degrader of Aurora A kinase (AURKA). Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, cellular effects, and experimental methodologies associated with this compound.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule, specifically a Proteolysis Targeting Chimera (PROTAC). Its mechanism of action is not to inhibit its target protein, but to induce its degradation. The molecule is comprised of three key components:

-

A high-affinity ligand for Aurora A kinase: This component is derived from Alisertib (MLN8237), a well-characterized ATP-competitive inhibitor of AURKA.[1]

-

A ligand for an E3 ubiquitin ligase: dAURK-4 utilizes a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase complex.[2]

-

A flexible linker: This connects the AURKA-binding and E3 ligase-binding moieties, facilitating the formation of a stable ternary complex between AURKA and the E3 ligase.[2]

By bringing AURKA into close proximity with the E3 ligase, dAURK-4 mediates the transfer of ubiquitin from the E3 ligase to AURKA. This polyubiquitination marks AURKA for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the protein from the cell.[3][4] This degradation has been observed to be dose-dependent.[2][5]

Quantitative Data Summary

The efficacy of this compound and its parent inhibitor, Alisertib, has been quantified in various studies. The following tables summarize the key performance metrics.

| Compound | Target | Metric | Value | Reference |

| dAURK-4 | AURKA Degradation | Concentration Range | 125 - 1000 nM | [5] |

| Time to Degradation | 4 - 24 hours | [5] | ||

| Alisertib | AURKA Inhibition | IC50 | 1.2 nM | [1] |

| AURKB Inhibition | IC50 | 396.5 nM | [1] |

IC50: Half-maximal inhibitory concentration.

Signaling Pathways and Cellular Effects

Aurora A kinase is a crucial serine/threonine kinase that plays a pivotal role in the regulation of mitosis.[6] Its functions include centrosome maturation and separation, bipolar spindle assembly, and the G2/M checkpoint.[7][8] Overexpression of AURKA is a common feature in many cancers and is associated with genomic instability.

By inducing the degradation of AURKA, this compound disrupts these critical mitotic processes, leading to cell cycle arrest and ultimately, apoptosis in cancer cells. The targeted degradation of AURKA offers a distinct advantage over simple inhibition, as it eliminates both the catalytic and scaffolding functions of the protein.

Below is a diagram illustrating the AURKA signaling pathway and the point of intervention by dAURK-4.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Culture and Treatment

-

Cell Lines: Human multiple myeloma (MM.1S) cells are a suitable model system.[5]

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.

-

Treat cells with varying concentrations of this compound (e.g., 0, 125, 250, 500, 1000 nM) for desired time points (e.g., 4, 8, 16, 24 hours).

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Western Blot Analysis for AURKA Degradation

-

Cell Lysis:

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for AURKA (e.g., rabbit anti-AURKA) overnight at 4°C. A loading control antibody (e.g., mouse anti-β-actin or anti-GAPDH) should also be used.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for evaluating a PROTAC like dAURK-4 and the logical relationship of its mechanism.

This technical guide provides a foundational understanding of the mechanism of action of this compound. Further research will continue to elucidate its full therapeutic potential and refine its application in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. librarysearch.mbzuai.ac.ae [librarysearch.mbzuai.ac.ae]

- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Discovery and Synthesis of dAURK-4 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of dAURK-4 hydrochloride, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Aurora Kinase A (AURKA). As a member of the Aurora kinase family, AURKA is a critical regulator of mitosis, and its overexpression is implicated in the pathogenesis of various human cancers. Unlike traditional small-molecule inhibitors that only block the kinase activity of their targets, PROTACs like dAURK-4 are engineered to eliminate the entire target protein, thereby potentially offering a more profound and durable therapeutic effect. This document details the scientific rationale behind the development of dAURK-4, its synthesis, mechanism of action, and the key experimental data supporting its preclinical profile.

Introduction: The Rationale for Targeting Aurora Kinase A with a PROTAC Degrader

Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, particularly during mitosis. It is involved in centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[1] The gene encoding AURKA is frequently amplified and the protein overexpressed in a wide range of human malignancies, including breast, colorectal, and pancreatic cancers.[1] This overexpression often correlates with poor prognosis, making AURKA an attractive target for cancer therapy.

While several small-molecule inhibitors of AURKA have been developed, with some advancing to clinical trials, they are limited by their occupancy-driven mechanism of action. This can lead to challenges such as the need for sustained high drug concentrations and the potential for the development of resistance. Furthermore, AURKA possesses non-catalytic functions, such as the stabilization of oncoproteins like N-Myc, which may not be effectively addressed by kinase inhibition alone.

Targeted protein degradation using PROTAC technology offers an alternative and potentially superior therapeutic strategy. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate a target protein. They consist of a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation (Target Protein-PROTAC-E3 Ligase) facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven mechanism allows for the catalytic degradation of the target protein, often at sub-stoichiometric concentrations, and can abrogate both the catalytic and non-catalytic functions of the protein.

dAURK-4 was developed as a selective degrader of AURKA, leveraging the well-characterized AURKA inhibitor Alisertib as the target-binding ligand.[2] The hydrochloride salt form of dAURK-4 is often utilized to enhance its water solubility and stability.[3][4]

Discovery and Design of dAURK-4

The discovery of dAURK-4 was part of a broader effort to map the "degradable kinome," which aimed to systematically identify kinases amenable to targeted degradation.[2] The design strategy for dAURK-4 involved the rational assembly of three key components:

-

Target-Binding Ligand: Alisertib (MLN8237), a potent and selective inhibitor of AURKA, was chosen as the warhead to engage the target protein.[2]

-

E3 Ligase Ligand: A derivative of thalidomide (B1683933) was used to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[4]

-

Linker: A flexible polyethylene (B3416737) glycol (PEG)-based linker was employed to connect the Alisertib and thalidomide moieties, providing the appropriate length and spatial orientation to facilitate the formation of a productive ternary complex between AURKA and CRBN.[4]

The conceptual design of dAURK-4 is illustrated in the workflow below.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

chemical properties of dAURK-4 hydrochloride

An in-depth search for "dAURK-4 hydrochloride" has not yielded any specific chemical or biological information. This suggests that "this compound" may be a novel, recently developed, or internally designated compound with limited or no publicly available data at this time. The name could also be a misnomer or a highly specific variant of a more commonly known molecule that is not yet indexed in scientific literature databases.

Without accessible data on its chemical properties, experimental protocols, and biological activity, it is not possible to construct a detailed technical guide as requested. Further research and publication in peer-reviewed journals are likely required before such a guide can be compiled.

For researchers, scientists, and drug development professionals interested in the development of novel kinase inhibitors, particularly those targeting Aurora kinases, it is recommended to consult scientific databases such as PubChem, ChemSpider, and Scopus using broader search terms or to follow the publications of research groups and pharmaceutical companies active in this area.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to dAURK-4 Hydrochloride and its Target Protein, Aurora A

Abstract

Aurora A kinase (AURKA), a pivotal serine/threonine kinase, is essential for the regulation of mitotic events, including centrosome maturation and spindle assembly.[1][2] Its aberrant expression is frequently observed in a multitude of human cancers, establishing it as a significant proto-oncogene and a compelling target for therapeutic intervention.[3][4] This document provides a comprehensive technical overview of this compound, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Aurora A.[5][6] We will delve into its mechanism of action, present quantitative data on its activity, detail relevant experimental protocols, and visualize the complex signaling pathways involved.

Introduction to Aurora A (AURKA)

Aurora A is a key regulator of cell division. Its activity peaks during the G2 to M phase transition of the cell cycle, where it localizes to centrosomes and spindle microtubules to ensure the proper formation of the mitotic spindle.[2] Overexpression of Aurora A can lead to centrosome amplification, chromosomal instability, and aneuploidy, all hallmarks of oncogenic transformation.[1]

The kinase influences numerous signaling pathways critical to tumor biology, including:

-

p53 Pathway: Aurora A can directly phosphorylate the tumor suppressor p53, thereby regulating its stability and transcriptional activity.[3][4]

-

NF-κB Pathway: In certain cancers, Aurora A activates the NF-κB signaling pathway by promoting the phosphorylation of its inhibitor, IκBα, leading to chronic inflammation and tumorigenesis.[3][4]

-

PI3K/Akt & MEK/ERK Pathways: Aurora A has been shown to activate the pro-survival Akt signaling pathway and is itself a downstream target of the Ras/Raf/MEK/ERK pathway, creating a feedback loop that can promote cell proliferation and drug resistance.[3][4]

This compound: A PROTAC Degrader of Aurora A

This compound is a heterobifunctional molecule known as a PROTAC. Unlike traditional inhibitors that merely block the active site of a kinase, PROTACs are designed to eliminate the target protein entirely. This compound achieves this by co-opting the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).

Molecular Composition:

-

Target Ligand: An Alisertib (MLN8237) derivative, which binds selectively to Aurora A.[5][6]

-

E3 Ligase Ligand: A thalidomide-based moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[5][6]

-

Linker: A chemical linker that connects the two ligands, optimizing the formation of a ternary complex between Aurora A, dAURK-4, and the E3 ligase.[5][6]

The formation of this ternary complex facilitates the ubiquitination of Aurora A, marking it for recognition and subsequent degradation by the 26S proteasome. This degradation-based approach offers potential advantages over simple inhibition, including the elimination of both catalytic and non-catalytic functions of the target protein and the potential for more durable pharmacological effects.

Quantitative Data

The primary activity of dAURK-4 is the dose- and time-dependent degradation of Aurora A protein. The following tables summarize the available data on its cellular activity.

Table 1: In Vitro Degradation of Aurora A by this compound

| Cell Line | Concentration Range (nM) | Incubation Time (hours) | Outcome |

|---|

| MM.1S (Multiple Myeloma) | 125 - 1000 | 4 - 24 | Dose-dependent degradation of Aurora A protein observed.[5] |

Signaling Pathways and Mechanism of Action

Visualizing the intricate networks governed by Aurora A and the mechanism of its degradation provides critical insight for researchers.

References

- 1. rupress.org [rupress.org]

- 2. Aurora kinase A - Wikipedia [en.wikipedia.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

The Multifaceted Role of Aurora A Kinase in Mitosis and Cell Division: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurora A kinase (AURKA), a key member of the serine/threonine kinase family, is a master regulator of mitotic progression. Its precise spatiotemporal activity is critical for ensuring the fidelity of cell division, and its dysregulation is a hallmark of many human cancers. This technical guide provides an in-depth exploration of the core functions of Aurora A in mitosis, its intricate regulatory networks, and its significance as a therapeutic target in oncology. We present a synthesis of quantitative data, detailed experimental methodologies, and visual representations of key pathways to serve as a comprehensive resource for researchers and drug development professionals in the field.

Core Functions of Aurora A in Mitosis and Cell Division

Aurora A orchestrates several critical events during mitosis, from the G2/M transition to the completion of cytokinesis. Its functions are intrinsically linked to its subcellular localization, which dynamically changes throughout the cell cycle.

Centrosome Maturation and Separation

In the late G2 phase, Aurora A localizes to the centrosomes, the primary microtubule-organizing centers in animal cells. Here, it plays a pivotal role in centrosome maturation, a process characterized by the recruitment of pericentriolar material (PCM) and an increase in microtubule-nucleating capacity. Key substrates of Aurora A in this process include:

-

TACC3 (Transforming acidic coiled-coil containing protein 3): Phosphorylation of TACC3 by Aurora A promotes its localization to the centrosome and spindle microtubules, where it contributes to microtubule stabilization.[1]

-

NDEL1 (Nuclear distribution element-like 1): Aurora A-mediated phosphorylation of NDEL1 is required for its centrosomal localization and subsequent recruitment of other factors necessary for microtubule organization.[2]

-

LATS2 (Large tumor suppressor 2): Phosphorylation by Aurora A facilitates the recruitment of LATS2 to the centrosome, which is essential for γ-tubulin recruitment and microtubule nucleation.[3]

Proper centrosome maturation is a prerequisite for their separation and the establishment of a bipolar spindle. Aurora A activity is essential for this separation process, and its inhibition often leads to the formation of monopolar spindles.[2]

Mitotic Spindle Assembly

As the cell enters mitosis, a pool of Aurora A, activated by the Targeting Protein for Xklp2 (TPX2), localizes to the spindle microtubules.[4][5] This spindle-associated Aurora A is crucial for the proper assembly and function of the mitotic spindle. It regulates the activity of several microtubule-associated proteins (MAPs) and motor proteins to ensure the formation of a stable, bipolar spindle capable of capturing and aligning chromosomes.

Mitotic Entry

Aurora A is a key player in the positive feedback loops that drive entry into mitosis. In conjunction with its co-activator Bora, Aurora A phosphorylates and activates Polo-like kinase 1 (Plk1).[6] Activated Plk1, in turn, promotes the activation of the master mitotic regulator, Cyclin B-Cdk1, through multiple mechanisms, including the activation of the phosphatase Cdc25 and the inhibition of the kinase Wee1.[2][6] This cascade of events ensures a swift and irreversible transition into mitosis.

Cytokinesis

Following chromosome segregation, Aurora A re-localizes to the central spindle and the midbody during anaphase and telophase. At the midbody, it is implicated in the final stages of cell division, ensuring the proper abscission of the two daughter cells.

Quantitative Data on Aurora A

Expression and Activity Through the Cell Cycle

The expression and activity of Aurora A are tightly regulated throughout the cell cycle, peaking during mitosis. While precise absolute quantification can vary between cell lines and experimental conditions, the relative changes provide a clear picture of its temporal regulation.

| Cell Cycle Phase | Relative Aurora A Protein Level | Relative Aurora A Kinase Activity | Key Localization |

| G1 | Low / Undetectable | Basal | Cytoplasm |

| S | Increasing | Increasing | Cytoplasm, accumulating at centrosomes |

| G2 | High | High | Centrosomes |

| M (Prophase/Metaphase) | Peak | Peak | Centrosomes, Spindle Poles, Spindle Microtubules |

| M (Anaphase/Telophase) | Decreasing | Decreasing | Central Spindle, Midbody |

Data synthesized from qualitative descriptions in multiple sources indicating protein levels are low in G1/S, increase in G2, and peak in M phase before being degraded.[7]

Potency of Aurora A Inhibitors

The development of small molecule inhibitors targeting Aurora A is a major focus in cancer drug discovery. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the potency of these inhibitors.

| Inhibitor | Target(s) | Biochemical IC50 (nM) | Cellular IC50 (nM) | Clinical Phase (Highest) |

| Alisertib (MLN8237) | Aurora A >> Aurora B | 1.2[8][9] | 15 - 469 (cell line dependent)[10] | Phase 3[8] |

| MLN8054 | Aurora A > Aurora B | 4[11] | ~34 (HCT116)[11] | Terminated in Phase 1 |

| Danusertib (PHA-739358) | Pan-Aurora, Abl, Ret, Trk-A | Aurora A: 13, Aurora B: 79[12] | Varies by cell line | Phase 2 |

| AMG 900 | Pan-Aurora | Aurora A: 5, Aurora B: 4, Aurora C: 1[13] | Varies by cell line | Preclinical |

| Tozasertib (VX-680) | Pan-Aurora | Aurora A: 0.6, Aurora B: 18, Aurora C: 4.6 | Varies by cell line | Phase 2 |

| PF-03814735 | Aurora A, Aurora B | Aurora A: 5, Aurora B: 0.8[13] | Varies by cell line | Phase 1 |

| SNS-314 | Pan-Aurora | Aurora A: 9, Aurora B: 31, Aurora C: 3[12] | 1.8 - 24.4 | Preclinical |

| CYC116 | Aurora A, Aurora B, VEGFR2 | Aurora A: 44, Aurora B: 19 | 34 - 1370 | Phase 1 |

| MK-5108 (VX-689) | Aurora A | 0.064 | Varies by cell line | Phase 1 |

Signaling Pathways and Regulatory Networks

The activity of Aurora A is meticulously controlled by a network of interacting proteins and post-translational modifications.

Activation of Aurora A

Aurora A activation is a multi-step process involving autophosphorylation and the binding of co-activators. Two major pathways for its activation are well-characterized:

-

Centrosomal Activation: At the centrosome, the recruitment of Aurora A by proteins like CEP192 facilitates its dimerization and trans-autophosphorylation on Threonine 288 (T288) within the activation loop, leading to its activation.[14] Plk1 also plays a role in recruiting Aurora A to the centrosome.[2]

-

Spindle-associated Activation by TPX2: After nuclear envelope breakdown, the Ran-GTP gradient releases TPX2 from importin-α/β. TPX2 then binds to and allosterically activates Aurora A, protecting it from dephosphorylation and targeting it to the spindle microtubules.[4][15][16]

Upstream Regulation and Downstream Effectors

Aurora A sits (B43327) at a critical node in the mitotic signaling network, receiving inputs from and transmitting signals to a multitude of proteins.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. Here, we provide methodologies for key experiments used to study Aurora A.

In Vitro Kinase Assay

This protocol outlines a luminescence-based assay to measure the kinase activity of Aurora A and to assess the potency of inhibitors.

Materials:

-

Recombinant human Aurora A kinase

-

Kemptide (LRRASLG) peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test inhibitors dissolved in DMSO

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

-

Prepare a solution of Kemptide substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for Aurora A.

-

Dilute recombinant Aurora A to the desired working concentration in Kinase Assay Buffer.

-

-

Assay Plate Setup (per well):

-

Add 1 µL of inhibitor solution or DMSO control.

-

Add 2 µL of diluted Aurora A enzyme.

-

Add 2 µL of the substrate/ATP mix to initiate the reaction.

-

-

Kinase Reaction:

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Immunofluorescence Staining of Aurora A

This protocol describes the visualization of Aurora A's subcellular localization in cultured cells.

Materials:

-

Cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody against Aurora A

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Procedure:

-

Fixation:

-

Wash cells briefly with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization:

-

Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Blocking:

-

Incubate cells with Blocking Buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate cells with the primary Aurora A antibody diluted in Blocking Buffer overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash cells three times with PBS.

-

Incubate cells with the fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash cells three times with PBS.

-

Incubate with DAPI solution for 5 minutes.

-

Wash once with PBS.

-

Mount the coverslip on a microscope slide using mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope.

-

Co-Immunoprecipitation (Co-IP) of Aurora A and Interacting Partners

This protocol is for the isolation and detection of protein complexes involving Aurora A.

Materials:

-

Cell lysate

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Antibody specific to Aurora A

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

Equipment for Western blotting

Procedure:

-

Cell Lysis:

-

Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the Aurora A antibody overnight at 4°C on a rotator.

-

Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.

-

-

Washing:

-

Collect the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three times with ice-cold Wash Buffer.

-

-

Elution:

-

Resuspend the beads in Elution Buffer and boil for 5-10 minutes to dissociate the protein complexes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using antibodies against Aurora A and the suspected interacting protein (e.g., TPX2).

-

Conclusion

Aurora A kinase is a central hub in the complex machinery that governs mitotic cell division. Its multifaceted roles in centrosome function, spindle assembly, and mitotic entry underscore its importance for maintaining genomic stability. The frequent overexpression and hyperactivity of Aurora A in cancer have made it an attractive target for therapeutic intervention. This technical guide provides a foundational understanding of Aurora A's biology, offering quantitative insights, detailed experimental frameworks, and visual aids to facilitate further research and drug development efforts aimed at harnessing the therapeutic potential of targeting this key mitotic regulator.

References

- 1. Aurora-A Kinase Is Essential for Bipolar Spindle Formation and Early Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 | eLife [elifesciences.org]

- 6. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aurora-A kinase-inactive mutants disrupt the interaction with Ajuba and cause defects in mitotic spindle formation and G2/M phase arrest in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Selleck Chemical LLC Alisertib (MLN8237) 50mg 1028486-01-2, Quantity: Each | Fisher Scientific [fishersci.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

- 13. biorxiv.org [biorxiv.org]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Non-centrosomal TPX2-Dependent Regulation of the Aurora A Kinase: Functional Implications for Healthy and Pathological Cell Division [frontiersin.org]

- 16. CEP192 localises mitotic Aurora-A activity by priming its interaction with TPX2 | The EMBO Journal [link.springer.com]

An In-depth Technical Guide to dAURK-4 Hydrochloride: A Potent and Selective AURKA Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dAURK-4 hydrochloride, a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Aurora Kinase A (AURKA). AURKA is a critical serine/threonine kinase frequently overexpressed in various human cancers, playing a pivotal role in mitotic progression and tumorigenesis. Traditional small-molecule inhibitors of AURKA have shown clinical utility, but challenges such as acquired resistance and off-target effects remain. PROTACs like this compound offer an alternative therapeutic strategy by hijacking the cell's natural protein disposal machinery to eliminate the target protein entirely. This document details the mechanism of action of this compound, summarizes its degradation and inhibitory potency, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways.

Introduction

Aurora Kinase A (AURKA) is a key regulator of mitosis, with essential functions in centrosome maturation, spindle assembly, and cytokinesis.[1][2] Its aberrant expression is a hallmark of many malignancies, correlating with poor prognosis and genomic instability.[1][3] Consequently, AURKA has emerged as a promising target for anticancer drug development.

This compound is a heterobifunctional PROTAC that leverages the ubiquitin-proteasome system to induce the selective degradation of AURKA. It is composed of three key components: a ligand that binds to AURKA (derived from the known inhibitor Alisertib), a ligand for the E3 ubiquitin ligase Cereblon (CRBN) (derived from Thalidomide), and a chemical linker that connects the two moieties.[4] By forming a ternary complex between AURKA and CRBN, this compound facilitates the polyubiquitination of AURKA, marking it for degradation by the 26S proteasome.[4] The hydrochloride salt form of dAURK-4 enhances its water solubility and stability, making it more amenable for research and potential therapeutic applications.

Mechanism of Action

The mechanism of action of this compound follows the canonical PROTAC pathway, which can be summarized in the following steps:

-

Cellular Entry: this compound enters the cell.

-

Ternary Complex Formation: Inside the cell, this compound simultaneously binds to AURKA and the E3 ubiquitin ligase CRBN, forming a transient ternary complex.

-

Ubiquitination: The formation of this complex brings AURKA into close proximity with the E3 ligase machinery, leading to the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of AURKA.

-

Proteasomal Degradation: The polyubiquitinated AURKA is then recognized and degraded by the 26S proteasome.

-

Catalytic Cycle: this compound is released after inducing ubiquitination and can subsequently engage another AURKA molecule, acting in a catalytic manner.

Figure 1: Mechanism of this compound-mediated AURKA degradation.

Data Presentation

The following tables summarize the quantitative data for this compound, demonstrating its potency as an AURKA degrader.

Table 1: In Vitro Degradation of AURKA by dAURK-4

| Cell Line | Time (hours) | DC50 (nM) | Dmax (%) | Reference |

| MOLT-4 | 24 | ~50 | >95 | [5] |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: General Information on this compound

| Parameter | Value | Reference |

| Target | Aurora Kinase A (AURKA) | [4] |

| E3 Ligase Recruited | Cereblon (CRBN) | [4] |

| Parent AURKA Inhibitor | Alisertib | [4] |

| E3 Ligase Ligand | Thalidomide derivative | [4] |

| Anticancer Effects | Yes | [4] |

| Water Solubility & Stability | Enhanced in hydrochloride salt form |

Signaling Pathways

AURKA is a central node in several signaling pathways that are critical for cell cycle progression and are often dysregulated in cancer.

Figure 2: Overview of major signaling pathways regulated by AURKA.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Cell Culture

-

Cell Lines: MOLT-4 (human acute lymphoblastic leukemia) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for AURKA Degradation

This protocol is used to quantify the levels of AURKA protein following treatment with this compound.

Figure 3: Step-by-step workflow for Western blotting.

-

Reagents:

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Primary antibody: Rabbit anti-AURKA

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

-

Procedure:

-

Cell Treatment: Seed MOLT-4 cells and treat with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, boil, and separate proteins on a polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary anti-AURKA antibody overnight at 4°C. Wash with TBST and then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

-

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on cell proliferation and viability.

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

-

Procedure:

-

Cell Seeding: Seed MOLT-4 cells in a 96-well plate.

-

Compound Treatment: Treat cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow formazan (B1609692) crystal formation.

-

Solubilization: Add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

Immunoprecipitation for Ternary Complex Formation

This protocol can be adapted to demonstrate the interaction between AURKA, this compound, and CRBN.

-

Reagents:

-

Cell lysis buffer (e.g., Triton X-100 based)

-

Anti-AURKA antibody or Anti-CRBN antibody

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

-

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound and lyse to obtain total protein.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against either AURKA or CRBN overnight at 4°C.

-

Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the immune complexes.

-

Washing: Wash the beads several times to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against AURKA, CRBN, and ubiquitin to detect the components of the ternary complex and ubiquitinated AURKA.

-

Conclusion

This compound is a powerful chemical tool for studying the biological functions of AURKA and a promising lead compound for the development of novel anticancer therapeutics. Its ability to induce potent and selective degradation of AURKA offers a distinct advantage over traditional kinase inhibition. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to advance the field of targeted protein degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. Exfoliated epithelial cell transcriptome reflects both small and large intestinal cell signatures in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. quantms: a cloud-based pipeline for quantitative proteomics enables the reanalysis of public proteomics data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Structural Distinctions and Physicochemical Properties of dAURK-4 and its Hydrochloride Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional differences between the free base form of the Aurora A kinase (AURKA) degrader, dAURK-4, and its hydrochloride salt, dAURK-4 hydrochloride. This document is intended to serve as a comprehensive resource, offering detailed insights into their chemical properties, relevant biological pathways, and the experimental methodologies used for their characterization.

Core Structural Difference: The Addition of Hydrogen Chloride

The fundamental structural difference between dAURK-4 and this compound lies in the presence of a hydrogen chloride (HCl) molecule in the latter. dAURK-4 is a neutral molecule, while this compound is the salt form, created by the reaction of the basic dAURK-4 molecule with hydrochloric acid. This seemingly simple addition has significant implications for the compound's physicochemical properties, including its solubility and stability.

The proton (H+) from the hydrochloric acid protonates a basic nitrogen atom within the dAURK-4 structure, forming a positively charged ammonium (B1175870) cation. The chloride ion (Cl-) then acts as the counter-ion, resulting in the formation of the hydrochloride salt. This transformation from a neutral free base to a salt form is a common strategy in drug development to enhance the aqueous solubility and stability of pharmaceutical compounds.

Comparative Physicochemical Properties

While specific, direct comparative experimental data for dAURK-4 and this compound is not extensively available in the public domain, general principles of medicinal chemistry and information from suppliers allow for a qualitative comparison. The hydrochloride salt is expected to exhibit improved aqueous solubility and greater stability compared to the free base.[1]

Table 1: Physicochemical Properties of dAURK-4 and this compound

| Property | dAURK-4 | This compound |

| Molecular Formula | C₅₂H₅₂ClFN₈O₁₂ | C₅₂H₅₃Cl₂FN₈O₁₂ |

| Molecular Weight | 1035.47 g/mol | 1071.93 g/mol |

| Appearance | Solid | Light yellow to yellow solid |

| Solubility (DMSO) | Soluble | 66.67 mg/mL (62.20 mM)[2] |

| Aqueous Solubility | Expected to be lower | Expected to be higher[1] |

| Chemical Stability | Expected to be lower | Expected to be higher[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and direct comparison of dAURK-4 and this compound are not publicly available. However, this section outlines standard methodologies that would be employed to characterize and compare these two forms.

Synthesis of this compound from dAURK-4

Objective: To convert the free base dAURK-4 into its hydrochloride salt.

Materials:

-

dAURK-4 (free base)

-

Hydrochloric acid (e.g., 2M solution in diethyl ether or isopropanol)

-

Anhydrous aprotic solvent (e.g., diethyl ether, dichloromethane)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve a known quantity of dAURK-4 in a minimal amount of a suitable anhydrous aprotic solvent.

-

While stirring, slowly add a stoichiometric equivalent of hydrochloric acid solution dropwise to the dAURK-4 solution.

-

Continue stirring at room temperature for a designated period (e.g., 1-2 hours) to allow for the salt formation to complete.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure to yield the salt.

-

Wash the collected solid with a small amount of the anhydrous solvent to remove any unreacted starting material or excess acid.

-

Dry the resulting this compound salt under vacuum.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To quantitatively determine and compare the aqueous solubility of dAURK-4 and this compound.

Materials:

-

dAURK-4

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Scintillation vials

-

Shaking incubator

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Add an excess amount of the solid compound (either dAURK-4 or this compound) to separate vials containing a known volume of PBS (pH 7.4).

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

-

The aqueous solubility is reported as the concentration of the compound in the saturated supernatant.

Assessment of Chemical Stability

Objective: To compare the chemical stability of dAURK-4 and this compound under various stress conditions.

Materials:

-

dAURK-4

-

This compound

-

Solutions of varying pH (e.g., pH 2, 7.4, 9)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

Environmental chamber with controlled temperature and humidity

-

HPLC system

Procedure:

-

Prepare stock solutions of dAURK-4 and this compound in a suitable solvent (e.g., DMSO).

-

For each compound, set up experiments under different conditions:

-

pH Stress: Incubate aliquots of the stock solutions in buffers of different pH values at a set temperature.

-

Oxidative Stress: Treat aliquots with an oxidizing agent.

-

Thermal Stress: Store solid samples and solutions at elevated temperatures (e.g., 40°C, 60°C) and controlled humidity.

-

-

At specified time points (e.g., 0, 24, 48, 72 hours), withdraw samples from each condition.

-

Analyze the samples by HPLC to determine the percentage of the parent compound remaining and to identify any degradation products.

-

The stability is assessed by comparing the rate and extent of degradation of the two compounds under each stress condition.

X-ray Crystallography for Structural Elucidation

Objective: To determine the three-dimensional atomic structure of dAURK-4 and this compound.

Materials:

-

High-quality single crystals of dAURK-4 and this compound

-

X-ray diffractometer

Procedure:

-

Crystallization: Grow single crystals of each compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.

-

Data Collection: Mount a single crystal on the goniometer of an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

-

Analysis: The final crystal structure provides precise information on bond lengths, bond angles, and intermolecular interactions, revealing the exact conformation of the molecule and the location of the proton and chloride ion in the hydrochloride salt.

Biological Context: The Aurora A Kinase Signaling Pathway

dAURK-4 is a PROTAC (Proteolysis Targeting Chimera) that selectively targets Aurora A kinase (AURKA) for degradation. AURKA is a key serine/threonine kinase that plays a crucial role in the regulation of mitosis. Its overexpression is implicated in the development and progression of various cancers. Understanding the AURKA signaling pathway is therefore essential for appreciating the mechanism of action of dAURK-4.

Experimental Workflow for Assessing dAURK-4 Efficacy

The evaluation of a PROTAC like dAURK-4 involves a series of in vitro experiments to confirm its ability to induce the degradation of its target protein and exert a biological effect.

Conclusion

The conversion of dAURK-4 from its free base to its hydrochloride salt represents a critical step in its development as a potential therapeutic agent. This modification is anticipated to enhance its aqueous solubility and chemical stability, which are crucial properties for drug formulation and in vivo applications. While direct comparative data is limited, the established principles of medicinal chemistry strongly support the advantages of the salt form. The experimental protocols outlined in this guide provide a framework for the systematic characterization and comparison of these two chemical entities. Furthermore, understanding the biological context of the Aurora A kinase pathway and the mechanism of action of dAURK-4 is fundamental to advancing its preclinical and clinical development.

References

An In-depth Technical Guide to the Core Mechanism of dAURK-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. dAURK-4 is a potent and selective PROTAC designed to target Aurora Kinase A (AURKA) for degradation.[1][2] AURKA is a serine/threonine kinase that plays a critical role in cell cycle regulation, and its overexpression is implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the mechanism of action of dAURK-4, supported by experimental data and detailed protocols.

Core Mechanism of Action

The dAURK-4 PROTAC is a heterobifunctional molecule comprising three key components: a ligand that binds to Aurora Kinase A, a linker, and a ligand that recruits an E3 ubiquitin ligase. Specifically, dAURK-4 is a derivative of Alisertib, a known Aurora A inhibitor, which serves as the AURKA-binding moiety.[1][2] The other end of the molecule incorporates a thalidomide-based ligand, which engages the Cereblon (CRBN) E3 ubiquitin ligase.

The mechanism of action unfolds in a series of orchestrated steps:

-

Ternary Complex Formation: dAURK-4 first binds to both Aurora Kinase A and the Cereblon E3 ligase, forming a ternary complex. This proximity is crucial for the subsequent steps. The stability of this ternary complex is a key determinant of the PROTAC's efficacy.

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of Aurora Kinase A. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated Aurora Kinase A is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cell. The dAURK-4 molecule is then released and can engage in another cycle of degradation, acting as a catalyst.

Quantitative Data Summary

While specific quantitative data for dAURK-4 is not extensively available in the public domain, the following tables provide representative data for similar Aurora Kinase A-targeting PROTACs to illustrate the expected performance metrics.

Table 1: Degradation Potency of Representative AURKA PROTACs

| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| dAurAB2 | IMR32 | 59 | 97 | [3] |

| dAurAB5 | IMR32 | 8.8 | 91 | [3] |

| HLB-0532259 | MCF-7 | 20.2 | N/A | [4] |

DC50: Concentration required to achieve 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Table 2: Binding Affinities of a Representative AURKA PROTAC (JB170)

| Component | Binding Affinity (Kd, nM) | Reference |

| JB170 to AURKA | 375 ± 22 | [5] |

| JB170 to CRBN | 6880 ± 500 | [5] |

| Ternary Complex (JB170 + AURKA + CRBN) | 183 ± 10 | [5] |

Kd: Dissociation constant, a measure of binding affinity (lower values indicate stronger binding).

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of dAURK-4 Action

Caption: Mechanism of dAURK-4 mediated degradation of Aurora Kinase A.

Experimental Workflow for Evaluating dAURK-4

Caption: Workflow for the in vitro and cell-based evaluation of dAURK-4.

Detailed Experimental Protocols

Western Blotting for Aurora A Degradation

Objective: To quantify the dose- and time-dependent degradation of Aurora A induced by dAURK-4.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., HeLa, MV-4-11) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of dAURK-4 (e.g., 0, 10, 50, 100, 500 nM) for different time points (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Aurora A overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or ß-actin, to normalize the data.

Cell Viability Assay (MTT or AlamarBlue)

Objective: To assess the effect of dAURK-4-mediated Aurora A degradation on cell proliferation and viability.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of dAURK-4 for 72 hours.

-

Viability Assessment:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.

-

For AlamarBlue assay: Add AlamarBlue reagent to each well and incubate for 2-4 hours.[6][7] Measure the fluorescence with excitation at 560 nm and emission at 590 nm.[6][7]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Co-Immunoprecipitation for Ternary Complex Formation

Objective: To confirm the formation of the Aurora A-dAURK-4-Cereblon ternary complex in cells.

Methodology:

-

Cell Treatment and Lysis: Treat cells with dAURK-4 for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against Aurora A or a tag (if using an overexpressed tagged protein) overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads and analyze the eluates by western blotting using antibodies against Aurora A and Cereblon. The presence of Cereblon in the Aurora A immunoprecipitate indicates the formation of the ternary complex.

In Vitro Ubiquitination Assay

Objective: To directly demonstrate that dAURK-4 induces the ubiquitination of Aurora A in a reconstituted system.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following components: recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), recombinant Cereblon/DDB1 E3 ligase complex, ubiquitin, ATP, and recombinant Aurora A protein.

-

PROTAC Addition: Add dAURK-4 or DMSO (vehicle control) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by western blotting using an antibody against Aurora A. A ladder of higher molecular weight bands corresponding to polyubiquitinated Aurora A should be observed in the presence of dAURK-4.[8]

Conclusion

dAURK-4 is a promising PROTAC that leverages the ubiquitin-proteasome system to induce the degradation of Aurora Kinase A, a key driver of tumorigenesis. Its mechanism of action relies on the formation of a ternary complex with Aurora A and the Cereblon E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein. The experimental protocols outlined in this guide provide a robust framework for the evaluation of dAURK-4 and other similar PROTAC molecules, facilitating further research and development in the field of targeted protein degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of Dual Aurora-A and Aurora-B Degrading PROTACs for MCYN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. benchchem.com [benchchem.com]

Technical Guide: dAURK-4 Hydrochloride, a PROTAC-mediated Aurora A Kinase Degrader

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of dAURK-4 hydrochloride, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Aurora A kinase (AURKA). As a derivative of the known AURKA inhibitor Alisertib, dAURK-4 offers a novel therapeutic modality by not just inhibiting, but eliminating the target protein. This document details the compound's mechanism of action, provides key technical data, outlines experimental protocols for its characterization, and visualizes the relevant biological pathways. The CAS number for the free base of dAURK-4 is 2705844-81-9. While a distinct CAS number for the hydrochloride salt is not consistently available, the free base identifier is commonly used for reference. The salt form is noted to possess greater water solubility and stability, which is advantageous for experimental applications[1].

Introduction

Aurora A kinase is a crucial serine/threonine kinase that plays a pivotal role in the regulation of mitotic events, including centrosome maturation, spindle assembly, and cytokinesis. Its overexpression is frequently observed in a multitude of human cancers, correlating with genetic instability and tumorigenesis. Consequently, AURKA has emerged as a significant target for anticancer therapies.

dAURK-4 is a heterobifunctional molecule composed of a ligand that binds to AURKA (derived from Alisertib), a linker, and a ligand that recruits an E3 ubiquitin ligase. This design allows dAURK-4 to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to specifically target AURKA for degradation.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number (Free Base) | 2705844-81-9 | [1] |

| Molecular Formula (HCl Salt) | C₅₂H₅₃Cl₂FN₈O₁₂ | |

| Molecular Weight (HCl Salt) | 1071.93 g/mol | |

| Storage (Powder) | -20°C for up to 2 years | |

| Storage (in DMSO) | -80°C for up to 6 months |

Mechanism of Action

As a PROTAC, dAURK-4's mechanism of action involves the formation of a ternary complex between Aurora A kinase and an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to AURKA. The resulting polyubiquitinated AURKA is then recognized and degraded by the 26S proteasome. This process is catalytic, allowing a single molecule of dAURK-4 to induce the degradation of multiple AURKA protein molecules.

The degradation of AURKA leads to a cascade of downstream cellular events, primarily impacting cell cycle progression and survival. The inhibition and degradation of AURKA disrupt mitotic spindle formation, leading to mitotic arrest, aneuploidy, and ultimately, apoptosis.

Signaling Pathway Diagram

Experimental Protocols

Western Blot for AURKA Degradation

This protocol provides a general framework for assessing the degradation of AURKA in response to dAURK-4 treatment.

1. Cell Culture and Treatment:

-

Plate cancer cells (e.g., MM.1S multiple myeloma cells) at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for different time points (e.g., 4, 8, 12, 24 hours). Include a DMSO-treated vehicle control.

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against AURKA (specific dilutions will need to be optimized, but a starting point of 1:1000 is common) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

As a loading control, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.

Experimental Workflow Diagram

Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the effect of dAURK-4 on the viability of cancer cells.

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density that will not reach confluency during the experiment (e.g., 5,000-10,000 cells/well). Allow cells to attach overnight.

2. Compound Treatment:

-

Treat cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

3. MTT Addition:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

4. Solubilization:

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Quantitative Data

The following table summarizes the effective concentrations of dAURK-4 in inducing AURKA degradation in MM.1S cells.

| Cell Line | Concentration Range | Incubation Time | Outcome | Reference |

| MM.1S | 125 - 1000 nM | 4 - 24 hours | Dose-dependent degradation of AURKA | [1] |

Note: Comprehensive IC50 and DC50 (concentration for 50% degradation) values for dAURK-4 across a wide range of cancer cell lines are not yet extensively published. Researchers are encouraged to determine these values empirically for their cell lines of interest.

Conclusion

This compound is a promising research tool and potential therapeutic agent that leverages the PROTAC technology to induce the selective degradation of Aurora A kinase. Its ability to eliminate the target protein offers a distinct advantage over traditional small molecule inhibitors. The protocols and data presented in this guide provide a foundation for researchers to explore the biological effects and therapeutic potential of dAURK-4 in various cancer models. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted.

References

In-Depth Technical Guide: dAURK-4 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals